molecular formula C15H17ClN6O4 B2425734 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 327101-11-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2425734
CAS-Nummer: 327101-11-1
Molekulargewicht: 380.79
InChI-Schlüssel: CALDMQFJULKRFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H17ClN6O4 and its molecular weight is 380.79. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O4/c1-21-12-11(13(24)19-15(21)25)22(14(18-12)20-17)6-9(23)7-26-10-4-2-8(16)3-5-10/h2-5,9,23H,6-7,17H2,1H3,(H,18,20)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDMQFJULKRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN6O4C_{16}H_{19}ClN_{6}O_{4} with a molecular weight of 396.81 g/mol. The structure features a purine core modified with a hydrazinyl group and a chlorophenoxy-hydroxypropyl side chain, which may influence its biological interactions.

Property Value
Molecular FormulaC₁₆H₁₉ClN₆O₄
Molecular Weight396.81 g/mol
IUPAC Name7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell proliferation in human lung (A549) and colon (HCT116) cancer cells with IC50 values ranging from 10 to 25 µM depending on the specific cell line and experimental conditions .

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
A54915Induction of apoptosis
HCT11620Cell cycle arrest in G2/M phase
K56210Inhibition of DNA synthesis

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Enzyme Inhibition: It may inhibit key enzymes involved in DNA replication and repair.
  • Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: Studies indicate that treatment with this compound results in significant accumulation of cells in the G2/M phase, suggesting it interferes with the normal cell cycle progression .

Case Studies

  • Study on Lung Cancer Cells:
    A study evaluated the effects of this compound on A549 lung cancer cells. Results showed that at concentrations of 15 µM, there was a notable increase in apoptotic markers such as caspase activation and PARP cleavage, indicating effective induction of apoptosis .
  • Colon Cancer Research:
    In another study focusing on HCT116 colon cancer cells, the compound demonstrated an IC50 value of 20 µM. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, confirming cell death through apoptosis rather than necrosis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical optimization steps?

  • Methodology : Multi-step organic synthesis is typical for hydrazinyl-substituted purine derivatives. Key steps include:

  • Nucleophilic substitution to introduce the 4-chlorophenoxypropyl chain.
  • Hydrazine coupling at the purine C8 position using hydrazine hydrate under reflux conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Adjust reaction temperatures (60–80°C for hydrazine coupling) and stoichiometric ratios (1:1.2 for hydrazine:precursor) to minimize side products .

Q. How is structural integrity confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., hydrazinyl proton signals at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 423.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity .

Q. What in vitro assays are suitable for initial biological screening?

  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC50_{50} determination) .
  • Antimicrobial : Broth microdilution against Candida albicans or Staphylococcus aureus (MIC values) .
  • Enzyme Inhibition : Spectrophotometric assays for kinases or phosphodiesterases (e.g., cAMP-dependent PDE4) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for hydrazinyl purine diones?

  • Methodology :

  • Structural Modifications : Vary substituents (e.g., 4-chlorophenoxy → 4-methoxyphenoxy) to assess impact on bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or HIV protease) .
  • Data Correlation : Compare IC50_{50} values with electronic (Hammett σ) or steric (Taft Es_s) parameters of substituents .

Q. How to resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50})?

  • Contradiction Analysis :

  • Assay Standardization : Use identical cell lines (e.g., HeLa from ATCC) and culture conditions (e.g., 10% FBS, 37°C) .
  • Control Compounds : Include reference drugs (e.g., 5-fluorouracil for anticancer assays) to validate experimental setups .
  • Orthogonal Assays : Confirm activity via apoptosis assays (Annexin V/PI staining) or enzymatic ATP depletion tests .

Q. What mechanistic studies elucidate interactions with biological targets?

  • Experimental Design :

  • Kinetic Studies : Measure enzyme inhibition constants (KiK_i) using Lineweaver-Burk plots .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDE4B) to resolve binding motifs .
  • Metabolic Profiling : LC-MS/MS to identify metabolites in hepatocyte models, assessing stability and off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.